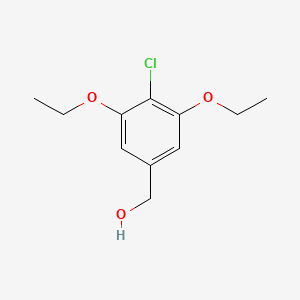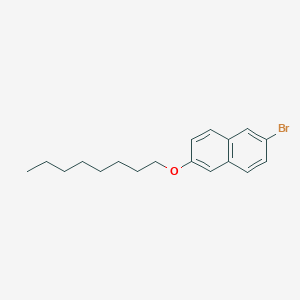
1,2-bis(3-methoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’‘-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family It is characterized by the presence of three benzene rings connected linearly, with methoxy groups attached to the 3 and 3’’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is commonly employed to form the terphenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Methoxylation: The final step involves the introduction of methoxy groups at the 3 and 3’’ positions. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,3’‘-diformyl-1,1’:2’,1’‘-terphenyl or 3,3’‘-dicarboxy-1,1’:2’,1’'-terphenyl.
Reduction: Formation of 3,3’‘-dihydroxy-1,1’:2’,1’'-terphenyl.
Substitution: Formation of various substituted terphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’‘-Dihydroxy-1,1’2’,1’'-terphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
3,3’‘-Diformyl-1,1’2’,1’'-terphenyl: Contains formyl groups instead of methoxy groups.
3,3’‘-Dicarboxy-1,1’2’,1’'-terphenyl: Contains carboxylic acid groups instead of methoxy groups.
Uniqueness
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
929103-41-3 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,2-bis(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |
InChI-Schlüssel |
QQKFIMVSWAVXAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)






![1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol](/img/structure/B8550873.png)
![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)



![2,4-Dichloro-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B8550917.png)
